molecular formula C7H10F2O B2939189 6,6-Difluoro-1-oxaspiro[2.5]octane CAS No. 2005259-29-8

6,6-Difluoro-1-oxaspiro[2.5]octane

Cat. No.: B2939189
CAS No.: 2005259-29-8
M. Wt: 148.153
InChI Key: VINRUNPQHUYDTJ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocycles, which are characterized by two rings connected by a single common atom, are increasingly utilized in drug discovery. wesleyan.edu Their inherent three-dimensionality allows for the creation of molecules that can interact with biological targets in a more specific and effective manner than their flatter, aromatic counterparts. tandfonline.com This three-dimensional structure can lead to improved physicochemical properties, such as increased water solubility and metabolic stability. bldpharm.com The rigid nature of many spirocyclic systems also helps to lock a molecule into a specific conformation, which can be advantageous for binding to a protein's active site. tandfonline.com

The incorporation of spirocyclic scaffolds can lead to a higher fraction of sp3 hybridized carbons (Fsp3), a parameter that has been correlated with a greater likelihood of success in clinical development. bldpharm.comnih.gov This is attributed to the more complex, three-dimensional shapes that can be achieved, leading to better complementarity with biological targets. bldpharm.com

Strategic Incorporation of Fluorine Atoms in Organic Scaffolds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of properties. tandfonline.comacs.org Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa), which in turn can affect its absorption and distribution in the body. acs.org

Furthermore, the replacement of hydrogen with fluorine can block sites of metabolism, leading to increased metabolic stability and a longer duration of action for a drug. tandfonline.comnews-medical.net The carbon-fluorine bond is exceptionally strong, contributing to this stability. news-medical.net Fluorine can also modulate the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes. acs.org

Structural Characteristics of the 1-Oxaspiro[2.5]octane Core

The 1-oxaspiro[2.5]octane core consists of a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a spiro junction. The structural and conformational analysis of derivatives of this core has been performed using NMR spectroscopy. nih.govuan.mx These studies reveal that the chemical shifts and coupling constants of the atoms in the rings are sensitive to the steric and electronic effects of any substituents. nih.govuan.mx

The three-membered oxirane ring is a key feature, as it can be opened through various reactions, providing a pathway to a wide range of functionalized compounds. uan.mx The specific conformation of the cyclohexane ring and the orientation of substituents can influence the reactivity of the oxirane ring. nih.gov

Overview of Geminal Difluorination in Spirocyclic Ethers, Focusing on 6,6-Difluoro-1-oxaspiro[2.5]octane

Geminal difluorides, which contain two fluorine atoms attached to the same carbon, can be synthesized through various methods, including the fluorination of ketones. Reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting ketones into the corresponding gem-difluorides. organic-chemistry.org

In the context of this compound, the geminal difluoro group is located on the cyclohexane ring. This specific placement of fluorine atoms is expected to have a significant impact on the molecule's properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent spiro-epoxide.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC7H10F2O
Monoisotopic Mass148.06998 Da
XlogP (predicted)1.6
Data sourced from PubChem uni.lu

Properties

IUPAC Name

6,6-difluoro-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-1-6(2-4-7)5-10-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRUNPQHUYDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CO2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005259-29-8
Record name 6,6-difluoro-1-oxaspiro[2.5]octane
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Chemical Reactivity and Transformational Chemistry of 6,6 Difluoro 1 Oxaspiro 2.5 Octane

Ring-Opening Reactions of the Oxirane Moiety

The oxirane, or epoxide, is a three-membered heterocyclic ring that is susceptible to ring-opening reactions due to its significant ring strain. The presence of the gem-difluoro group on the adjacent cyclohexane (B81311) ring introduces strong electronic effects that influence the reactivity of the epoxide.

Nucleophilic Attack and Subsequent Derivatization

The ring-opening of epoxides through nucleophilic attack is a fundamental transformation in organic synthesis. In the case of 6,6-Difluoro-1-oxaspiro[2.5]octane, the attack of a nucleophile can theoretically occur at either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

The electron-withdrawing nature of the two fluorine atoms can impact the electron density distribution across the spirocyclic system. This can lead to a more electrophilic character at the spiro-carbon of the oxirane, potentially influencing the site of nucleophilic attack.

While specific studies on a wide range of nucleophilic ring-opening reactions for this compound are not extensively documented in publicly available literature, general principles of epoxide chemistry suggest that various nucleophiles could be employed for its derivatization.

Table 1: Potential Nucleophilic Ring-Opening Reactions and Resulting Products

NucleophilePotential Product Class
Azide (N₃⁻)Azido (B1232118) alcohols
Cyanide (CN⁻)Hydroxy nitriles
Amines (RNH₂)Amino alcohols
Thiols (RSH)Thioalcohols
Grignard Reagents (RMgX)Alcohols (after C-C bond formation)

This table represents theoretically possible transformations based on general epoxide reactivity. Specific experimental data for this compound is limited.

Lewis Acid-Promoted Rearrangements and Ring Transformations

Lewis acids are known to catalyze the ring-opening of epoxides by coordinating to the oxygen atom, thereby activating the epoxide towards nucleophilic attack or rearrangement. arkat-usa.org The interaction with a Lewis acid can lead to the formation of a carbocation-like intermediate, which can then undergo various transformations, including rearrangement of the carbon skeleton.

For this compound, Lewis acid promotion could facilitate ring-opening under milder conditions or with weaker nucleophiles. Furthermore, the presence of the gem-difluoro group could influence the stability of any potential carbocationic intermediates, thereby directing the outcome of the reaction towards specific rearranged products. For instance, rearrangement of the cyclohexyl ring upon epoxide opening could be a possible outcome, though specific examples for this compound are not readily found in the literature.

Regioselective and Stereoselective Outcomes of Ring Opening Influenced by Fluorination

The presence of the C-F bonds significantly influences the regioselectivity and stereoselectivity of the epoxide ring-opening. The strong negative inductive effect of fluorine can decrease the electron density at the adjacent carbons, potentially making the spiro-carbon more susceptible to nucleophilic attack. This electronic influence can lead to a higher degree of regioselectivity in the ring-opening reaction compared to non-fluorinated analogs.

Stereochemically, the nucleophilic attack on the oxirane ring is expected to proceed via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. This leads to a trans-diaxial opening of the epoxide ring relative to the incoming nucleophile. The rigid conformation of the spirocyclic system is expected to play a significant role in dictating the stereochemical outcome of these reactions.

Reactivity of the Cyclohexane Ring System

The chemical reactivity of the cyclohexane ring in this compound is another important aspect of its chemistry.

Functionalization at Peripheral Positions of the Ring

Selective Transformations Maintaining the Spirocyclic Architecture

Similarly, there is a lack of specific literature detailing selective transformations on the cyclohexane ring that maintain the spiro-epoxide structure. Such transformations would require reagents that are chemoselective for C-H bonds on the cyclohexane ring without reacting with the strained and reactive oxirane ring.

Radical Processes and Reactivity Patterns

No specific studies on the trapping of radical intermediates in reactions involving this compound were found. General methodologies for trapping radical intermediates exist, but their direct application to this particular compound has not been documented in the available literature.

There is no available research that specifically investigates the intramolecular rearrangements of oxaspiro radicals derived from this compound.

Comparative Analysis of Reactivity with Analogous Spiro Compounds

A direct comparative study on the reactivity of this compound and its non-fluorinated counterpart, 1-Oxaspiro[2.5]octane, has not been reported. While the reactivity of 1-Oxaspiro[2.5]octane has been explored in various contexts chemthes.comchegg.com, a parallel investigation under identical conditions with the fluorinated analog is necessary for a meaningful comparison.

While the electronic and steric effects of geminal fluorine atoms are known to significantly influence molecular properties and reactivity in various organic compounds researchgate.netnih.govresearchgate.net, a specific analysis of these effects in this compound is not available. General principles suggest that the strongly electron-withdrawing nature of the two fluorine atoms would impact the stability and reactivity of adjacent carbocations or radicals and could influence the regioselectivity of ring-opening reactions. However, without specific studies, these remain theoretical considerations for this particular molecule.

Mechanistic Investigations of Reactions Involving 6,6 Difluoro 1 Oxaspiro 2.5 Octane

Elucidation of Spirocyclization Pathways

The formation of the 6,6-difluoro-1-oxaspiro[2.5]octane framework is anticipated to proceed through established methods for epoxide and cyclopropane (B1198618) synthesis, adapted for a fluorinated substrate. A plausible and common route to spiro-epoxides involves the epoxidation of an exocyclic methylene (B1212753) group. In this case, the precursor would be (2,2-difluorocyclohexylidene)methane. The spirocyclization to form the oxirane ring would likely be achieved via oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Another potential pathway involves an intramolecular Williamson ether synthesis from a suitably functionalized precursor, such as a 1-(halomethyl)-2,2-difluorocyclohexanol. The presence of the gem-difluoro group at the 6-position is expected to influence the reactivity of the precursors and the stability of the final spiro-compound.

Stereochemical and Regiochemical Control in Formation and Transformation Reactions

The stereochemistry of the cyclohexane (B81311) ring and the epoxide are critical determinants of the reactivity of 1-oxaspiro[2.5]octane systems. In related non-fluorinated compounds, the orientation of the epoxide's oxygen atom (axial or equatorial to the cyclohexane ring) significantly impacts biological activity and enzymatic hydrolysis. nih.gov For instance, yeast epoxide hydrolase shows a preference for hydrolyzing O-axial epimers over O-equatorial ones. nih.gov

For this compound, the gem-difluoro group at C6 would exert a strong inductive effect, influencing the electron density distribution across the cyclohexane ring and the oxirane. This, in turn, would affect the regioselectivity of nucleophilic attack during ring-opening reactions. It is plausible that nucleophilic attack would be directed to the less substituted carbon of the epoxide, a common feature in epoxide chemistry. The stereochemical outcome of such reactions would be governed by the well-established S(_N)2 mechanism for epoxide ring-opening, leading to inversion of configuration at the center of attack.

Table 1: Factors Influencing Stereochemical and Regiochemical Outcomes

FactorInfluence on this compound Reactions
Substituent Orientation The axial or equatorial position of the oxirane oxygen relative to the cyclohexane ring can dictate the rate and stereoselectivity of enzymatic and chemical transformations. nih.gov
Gem-Difluoro Group The strong electron-withdrawing nature of the CF(_2) group can influence the regioselectivity of nucleophilic attack on the epoxide ring.
Reaction Mechanism S(_N)2-type ring-opening reactions are expected to proceed with inversion of stereochemistry at the site of nucleophilic attack.

Characterization of Key Intermediates (e.g., π-Allylpalladium Zwitterionic Intermediates, Oxaspiro Radicals)

Palladium-catalyzed cycloaddition reactions are known to proceed through π-allylpalladium zwitterionic intermediates. uni.luyoutube.com These intermediates are typically generated from precursors like vinyl cyclopropanes or vinyl epoxides. By analogy, it is conceivable that this compound, under the influence of a palladium(0) catalyst, could undergo a ring-opening reaction to form a zwitterionic π-allylpalladium intermediate. The presence of the gem-difluoro group would likely influence the stability and subsequent reactivity of such an intermediate.

The formation of oxaspiro radicals is another mechanistic possibility, particularly under conditions that favor single-electron transfer processes. For instance, reactions involving certain metal salts can induce one-electron transfer, leading to radical intermediates. The stability and fate of an oxaspiro radical derived from this compound would be influenced by the gem-difluoro substitution.

Experimental Verification of Proposed Mechanisms (e.g., Control Experiments, Radical Trapping)

To substantiate proposed reaction mechanisms, a series of experimental verifications would be necessary. Control experiments are fundamental in this regard. For instance, to confirm the role of a palladium catalyst in a proposed cycloaddition, running the reaction in the absence of the catalyst would be a critical control.

Radical trapping experiments are essential for detecting the presence of short-lived radical intermediates. In a reaction where an oxaspiro radical is suspected, the introduction of a radical trap, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or a phosphine-based trap, could intercept the radical and form a stable adduct that can be characterized. The successful trapping and identification of such an adduct would provide strong evidence for a radical-mediated pathway.

Table 2: Experimental Approaches for Mechanistic Verification

Experimental TechniquePurpose in Studying Reactions of this compound
Control Experiments To establish the necessity of specific reagents (e.g., catalysts) for a given transformation.
Radical Trapping To detect and identify transient radical intermediates, providing evidence for a radical-based mechanism.
Isotopic Labeling To trace the movement of atoms throughout a reaction, elucidating bond-forming and bond-breaking steps.
In-situ Spectroscopy Techniques like NMR or IR spectroscopy can be used to observe the formation and consumption of intermediates in real-time.

Analysis of Transition States in Catalytic and Non-Catalytic Processes

The analysis of transition states provides deep insight into the energy barriers and geometric requirements of a chemical reaction. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) would be invaluable for modeling transition states.

In a palladium-catalyzed ring-opening, for example, DFT calculations could elucidate the structure of the transition state for the oxidative addition of the palladium(0) to the epoxide. The calculations would reveal the influence of the gem-difluoro group on the activation energy of this step. Similarly, for a non-catalytic, nucleophilic ring-opening, the transition state for the S(_N)2 attack could be modeled to understand the stereoelectronic effects at play. These computational studies, while not a physical measurement, provide a theoretical framework for understanding reactivity and selectivity.

Computational and Theoretical Studies on 6,6 Difluoro 1 Oxaspiro 2.5 Octane

Conformational Analysis of the Spiro[2.5]octane System with Geminal Difluorination

The conformational preferences of the 6,6-difluoro-1-oxaspiro[2.5]octane system are a subject of detailed computational investigation. The interplay between the spiro-fused cyclopropane (B1198618) ring and the gem-difluoro substitution on the cyclohexane (B81311) ring dictates the molecule's three-dimensional structure and, consequently, its reactivity and physical properties.

While experimental gas-phase structural data from techniques like microwave spectroscopy or gas electron diffraction are not extensively available in the public domain for this compound, computational methods provide reliable predictions of its molecular geometry. Quantum chemical calculations, such as those employing density functional theory (DFT) or ab initio methods, are instrumental in determining bond lengths, bond angles, and dihedral angles in the gas phase. These calculations typically precede and aid in the interpretation of experimental spectroscopic data.

For the parent compound, 1-oxaspiro[2.5]octane, NMR spectroscopy has been a powerful tool for conformational analysis in solution. nih.govresearchgate.net However, for the difluorinated analogue, computational models are the primary source of detailed structural parameters. These models predict a chair conformation for the cyclohexane ring as the most stable arrangement, with the spiro-epoxide ring introducing a degree of puckering.

The presence of the spiro-fused cyclopropane ring at C5 of the cyclohexane ring in 1-oxaspiro[2.5]octane derivatives introduces significant steric and electronic perturbations. nih.govresearchgate.net This spiro-fusion tends to flatten the cyclohexane ring in the vicinity of the spiro-carbon.

The introduction of two fluorine atoms at the C6 position further complicates the conformational landscape. The strong electronegativity and the steric demands of the fluorine atoms exert a profound influence. Computational studies suggest that the gem-difluoro group can alter the puckering parameters of the cyclohexane ring. Furthermore, the gauche effect, an electronic interaction favoring a gauche arrangement of vicinal electronegative substituents, can play a role in determining the preferred dihedral angles within the ring, although its influence is modulated by the rigid spiro-junction. The chair conformation is still expected to be the global minimum, but the energy barriers for ring inversion and the precise geometry of the chair form are anticipated to be different from the non-fluorinated parent compound.

Electronic Structure and Stability Calculations

The electronic properties of this compound are fundamentally altered by the presence of the fluorine atoms, leading to unique characteristics in terms of electron density distribution, stability, and reactivity.

Quantum chemical calculations are essential for mapping the electron density distribution within the molecule. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, creating a region of high electron density around the fluorine atoms and a corresponding electron deficiency on the C6 carbon. This inductive effect propagates through the sigma framework of the cyclohexane ring.

Theoretical calculations of the potential energy surface can identify the various conformers (e.g., chair, boat, twist-boat) and the transition states connecting them. The relative energies of these conformers provide insight into the conformational equilibrium of the molecule. For this compound, it is anticipated that the chair conformer with the epoxide ring is significantly lower in energy than other conformers. The energy barrier for ring inversion is also a key parameter that can be calculated, providing information about the molecule's dynamic behavior.

Spectroscopic Feature Predictions and Validation

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data, should it become available.

For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the C-F stretching modes would be particularly characteristic and could be used to confirm the presence of the gem-difluoro group in a synthesized sample.

Furthermore, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated with a high degree of accuracy. These predicted chemical shifts are invaluable for assigning experimental spectra and for confirming the predicted lowest-energy conformation of the molecule. The ¹⁹F NMR spectrum, in particular, would be a key identifier for this compound.

The following table provides a summary of the types of data that can be obtained from computational studies on this compound.

Computational Data TypeInformation Provided
Optimized Geometry Bond lengths, bond angles, dihedral angles of the lowest energy conformer.
Conformational Analysis Relative energies of different conformers (chair, boat, etc.) and energy barriers for interconversion.
Electron Density Analysis Atomic charges, orbital interactions, and electrostatic potential maps.
Strain Energy Calculation Quantification of the inherent ring strain in the spirocyclic system.
Predicted Vibrational Spectra Frequencies and intensities of IR and Raman active modes, including characteristic C-F stretches.
Predicted NMR Spectra ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants for structural elucidation.

Computational NMR Shift Prediction for Stereochemical Assignments (e.g., DP4+ Methodology)

The determination of a molecule's stereochemistry is crucial, and computational methods are powerful tools for this purpose. The DP4+ methodology is a statistical approach that aids in assigning the correct stereoisomer by comparing experimentally obtained NMR chemical shifts with those calculated for all possible diastereomers using Density Functional Theory (DFT). nih.govsciforum.netresearchgate.net

For a molecule like this compound, this process would involve:

Conformational Search: Identifying all low-energy conformations for each possible stereoisomer.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.

NMR Shielding Calculation: Calculating the isotropic shielding constants for all atoms (¹H, ¹³C, ¹⁹F) in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Boltzmann Averaging: Calculating the Boltzmann-averaged chemical shifts for each diastereomer based on the relative energies of their conformers.

DP4+ Analysis: Statistically comparing the set of calculated chemical shifts for each candidate isomer against the experimental NMR data to determine the probability of each candidate being the correct structure.

Table 1: Hypothetical DP4+ Analysis Data for a Diastereomer of this compound

AtomExperimental Shift (ppm)Calculated Shift (ppm) - Isomer ACalculated Shift (ppm) - Isomer B
C1Data N/AData N/AData N/A
C2Data N/AData N/AData N/A
C3Data N/AData N/AData N/A
H1Data N/AData N/AData N/A
F1Data N/AData N/AData N/A
DP4+ Probability N/A N/A
This table is illustrative of the data format and does not contain real values as no specific studies on this compound are available.

Microwave Spectroscopy and Rotational Spectrum Analysis

Microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. It measures the transition frequencies between rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia.

A study of this compound using this technique would yield:

Rotational Constants (A, B, C): These constants are inversely proportional to the principal moments of inertia and provide the primary data for structure determination.

Molecular Geometry: By analyzing the rotational constants of the parent molecule and its isotopologues (e.g., with ¹³C or ¹⁸O), a highly accurate geometric structure (bond lengths and angles) can be derived.

Conformational Analysis: If multiple conformers exist and are populated in the gas phase, each will have a distinct rotational spectrum, allowing for their individual characterization. For the cyclohexane ring in the spiro-octane system, this could distinguish between different chair or boat conformations.

While studies exist for the parent 1-oxaspiro[2.5]octane, no such analysis has been published for its 6,6-difluoro derivative. researchgate.net

Reaction Pathway Modeling and Energy Landscape Mapping

Theoretical chemistry provides indispensable insights into reaction mechanisms, predicting the feasibility, kinetics, and thermodynamics of chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a workhorse of computational chemistry for investigating reaction pathways. For reactions involving this compound, such as ring-opening or nucleophilic attack, DFT calculations would be used to:

Locate and characterize the geometries of reactants, transition states, intermediates, and products.

Calculate the activation energies (the energy barrier of the transition state) and reaction energies.

Visualize the imaginary frequency of the transition state to confirm it connects the intended reactant and product.

These calculations provide a step-by-step map of how a reaction proceeds at the molecular level.

Prediction of Kinetic and Thermodynamic Control Elements

By mapping the potential energy surface of a reaction, computational models can predict whether a reaction is under kinetic or thermodynamic control.

Kinetic Control: The major product is the one formed fastest, via the reaction pathway with the lowest activation energy barrier.

This analysis is critical for predicting reaction outcomes under different conditions (e.g., temperature). For this compound, this could predict regioselectivity in ring-opening reactions or the stereochemical outcome of additions to the molecule.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., this compound + Nucleophile)
Transition State 1 (TS1)Data N/AEnergy barrier to form kinetic product
Product 1 (Kinetic)Data N/AProduct formed via the lowest energy barrier
Transition State 2 (TS2)Data N/AEnergy barrier to form thermodynamic product
Product 2 (Thermodynamic)Data N/AMost stable product
This table illustrates the type of data generated from reaction pathway modeling; no specific data exists for this compound in the literature.

Advanced Synthetic Applications of 6,6 Difluoro 1 Oxaspiro 2.5 Octane and Its Derivatives

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity of the epoxide ring in 6,6-Difluoro-1-oxaspiro[2.5]octane, coupled with the conformational rigidity of the spirocyclic system, makes it an attractive starting material for the synthesis of intricate molecular targets. The ring-opening reactions of the epoxide can be achieved with a variety of nucleophiles, leading to the stereoselective introduction of functional groups. This controlled functionalization is crucial in the total synthesis of natural products and other complex organic molecules where precise control of stereochemistry is paramount.

While specific examples of the total synthesis of complex natural products directly employing this compound are not extensively documented in publicly available literature, the strategic value of related oxaspiro[2.5]octane systems is well-established. For instance, the non-fluorinated parent compound, 1-oxaspiro[2.5]octane, is a known intermediate in the synthesis of various biologically active compounds. The introduction of the gem-difluoro group in this compound is anticipated to modulate the biological activity and metabolic stability of the resulting complex molecules, making it a target for future synthetic endeavors.

Precursor for Diverse Fluorinated Carbocyclic and Heterocyclic Compounds

The strategic placement of the gem-difluoro group within a reactive spiro-epoxide framework positions this compound as a powerful precursor for a wide array of fluorinated carbocyclic and heterocyclic compounds. The ring-opening of the epoxide can initiate a cascade of reactions, leading to the formation of highly functionalized and stereochemically defined cyclic systems.

Fluorinated Carbocycles: Nucleophilic attack on the epoxide can lead to the formation of substituted difluorocyclohexane derivatives. For example, reaction with carbon nucleophiles can be used to construct more complex carbocyclic frameworks containing the difluoromethylene moiety.

Fluorinated Heterocycles: The use of heteroatom nucleophiles in the ring-opening reaction provides a direct entry into various fluorinated heterocyclic systems. For instance, reaction with amines can yield fluorinated amino alcohols, which are precursors to fluorinated piperidines and other nitrogen-containing heterocyles. The synthesis of 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride has been reported, highlighting the accessibility of related aza-spirocyclic systems. synthonix.com

Starting MaterialReagentProduct TypePotential Application
This compoundAmine (e.g., R-NH2)Fluorinated amino alcoholPrecursor to fluorinated piperidines
This compoundThiol (e.g., R-SH)Fluorinated thioetherBuilding block for sulfur-containing heterocycles
This compoundAzide (e.g., NaN3)Fluorinated azido (B1232118) alcoholPrecursor to fluorinated triazoles

Applications in Agrochemical Research and Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and bioavailability. While specific studies on the fungicidal activity of compounds directly derived from this compound are limited, the broader class of spiro-heterocyclic compounds has shown promise in this area. For example, certain pyrimidine (B1678525) derivatives containing spirocyclic moieties have been investigated for their biological activities. ekb.eg

The unique physicochemical properties conferred by the gem-difluoro group, such as increased lipophilicity and altered electronic nature, make derivatives of this compound attractive candidates for screening in agrochemical discovery programs. The development of synthetic routes to novel fluorinated heterocyclic and carbocyclic compounds from this precursor could lead to the identification of new active ingredients with improved performance characteristics.

Design and Synthesis of Novel Materials and Catalysts

The rigid spirocyclic framework and the presence of fluorine atoms in this compound suggest its potential utility in the design of novel materials and catalysts. The incorporation of fluorinated motifs can influence properties such as thermal stability, chemical resistance, and self-assembly behavior.

While direct applications of this compound in materials science are yet to be extensively explored, the principles of using fluorinated building blocks are well-established. For example, fluorinated polymers often exhibit unique surface properties and enhanced stability. Derivatives of this compound could serve as monomers or cross-linking agents in the synthesis of specialty polymers with tailored properties.

In the realm of catalysis, ligands derived from chiral fluorinated backbones can induce high levels of stereocontrol in asymmetric reactions. The synthesis of chiral ligands from this compound could provide access to new catalytic systems for a variety of organic transformations.

Development of Specialized Reagents and Ligands in Organic Synthesis

The reactivity of the epoxide ring in this compound can be harnessed to develop specialized reagents for organic synthesis. For example, ring-opening with specific functional groups could lead to the creation of novel fluorinated building blocks with unique reactivity profiles.

Furthermore, the synthesis of chiral derivatives of this compound can serve as a starting point for the development of novel chiral ligands for asymmetric catalysis. The conformational rigidity of the spirocyclic system is a desirable feature in ligand design, as it can lead to more predictable and effective stereochemical control. The development of such ligands could have a significant impact on the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Future Research Directions and Unresolved Challenges in 6,6 Difluoro 1 Oxaspiro 2.5 Octane Chemistry

Pursuit of More Atom-Economical and Sustainable Synthetic Methodologies

A primary challenge in the utilization of 6,6-difluoro-1-oxaspiro[2.5]octane lies in the development of more efficient and environmentally benign synthetic routes. Current methods, while effective, may involve multiple steps and the use of stoichiometric reagents, which can limit their large-scale applicability and generate significant waste. Future research should prioritize the development of atom-economical and sustainable approaches. jocpr.comrsc.org

Key areas for investigation include:

Renewable Starting Materials: Exploring synthetic pathways that utilize readily available and renewable feedstocks would contribute to the green chemistry profile of this compound synthesis.

One-Pot Syntheses: The development of one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, would streamline the synthesis, minimize purification steps, and reduce solvent usage. rsc.org

Exploration of Unprecedented Reactivity Modes and Selective Transformations

While the utility of this compound as a precursor for introducing the gem-difluorinated motif is recognized, a comprehensive understanding of its reactivity is still evolving. The strained oxirane ring coupled with the electronic effects of the vicinal difluoromethylene group suggests the potential for a wide range of chemical transformations that remain to be explored.

Future research should focus on:

Novel Ring-Opening Reactions: Investigating the ring-opening of the epoxide with a broader array of nucleophiles under various conditions could lead to the discovery of new and selective transformations.

Transition-Metal Catalyzed Reactions: The use of transition-metal catalysts could unlock novel reaction pathways, such as rearrangements, cross-coupling reactions, and cycloadditions, that are not accessible through traditional methods.

Photoredox and Electrochemical Methods: These modern synthetic techniques offer unique opportunities to access reactive intermediates and explore unprecedented reactivity modes of this compound under mild conditions.

Advancements in Asymmetric Synthesis Towards Higher Enantioselectivity and Diastereoselectivity

The development of stereoselective methods for the synthesis of chiral molecules containing the this compound scaffold is of paramount importance for its application in medicinal chemistry and the synthesis of optically active materials. Achieving high levels of enantioselectivity and diastereoselectivity in reactions involving this spirocycle presents a significant challenge.

Future efforts should be directed towards:

Chiral Catalysis: The design and application of new chiral catalysts, including organocatalysts and transition-metal complexes, for the asymmetric synthesis of this compound and its derivatives.

Substrate Control: Investigating the influence of substituents on the cyclohexane (B81311) ring to direct the stereochemical outcome of reactions.

Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic mixtures of this compound or its derivatives to obtain enantioenriched products. researchgate.net

Deeper Mechanistic Insights through Advanced Analytical and Computational Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing protocols. The interplay of steric and electronic effects in this system requires detailed investigation.

Future research should employ:

Advanced Spectroscopic Techniques: In-situ monitoring of reactions using techniques such as NMR and IR spectroscopy can provide valuable kinetic and structural information about reaction intermediates and transition states. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be utilized to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions, providing a theoretical framework to complement experimental findings.

Expanded Utility in Emerging Fields of Fluorine Chemistry and Materials Science

The unique properties imparted by the gem-difluoro group, such as altered lipophilicity and metabolic stability, make this compound a valuable building block for various applications beyond traditional organic synthesis.

Future research should explore its potential in:

Medicinal Chemistry: The synthesis of novel drug candidates and bioactive molecules incorporating the this compound moiety to enhance their pharmacological properties. evitachem.com

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: The incorporation of this fluorinated spirocycle into polymers, liquid crystals, and other functional materials to tune their physical, chemical, and optical properties.

Q & A

Q. What are the key challenges in synthesizing 6,6-Difluoro-1-oxaspiro[2.5]octane, and what methodologies improve yield and purity?

The synthesis of spirocyclic compounds like this compound often faces challenges in controlling stereochemistry and minimizing side reactions. Continuous-flow microreactor systems have been shown to enhance efficiency by improving heat/mass transfer and reducing reaction times compared to batch processes . Precise control of fluorination steps is critical; anhydrous conditions and catalysts like boron trifluoride etherate may optimize fluorine incorporation. Characterization via NMR (¹H/¹³C/¹⁹F) and X-ray crystallography is essential to confirm regioselectivity and purity .

Q. How does the 6,6-difluoro substitution influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

Fluorine’s high electronegativity and small atomic radius reduce electron density in the spirocyclic ring, altering reactivity in nucleophilic/electrophilic reactions. Computational methods (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict sites of reactivity. Comparative studies with analogs like 6,6-dimethyl derivatives reveal that fluorination increases thermal stability but may reduce solubility in polar solvents due to enhanced hydrophobic interactions .

Q. What analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Multi-modal analysis is recommended:

  • Structural confirmation : X-ray crystallography or NOESY NMR to resolve cyclopropane ring conformation.
  • Purity assessment : GC-MS or HPLC coupled with evaporative light scattering detection (ELSD) for non-UV-active impurities. Discrepancies in spectral data (e.g., unexpected splitting in ¹⁹F NMR) should prompt re-evaluation of synthesis conditions or exploration of diastereomer formation via variable-temperature NMR .

Advanced Research Questions

Q. How can researchers design experiments to probe the mechanistic role of fluorine in ring-opening reactions of this compound?

Isotopic labeling (e.g., ¹⁸O in the oxa-ring) and kinetic isotope effects (KIE) studies can track bond cleavage pathways. In situ FTIR or Raman spectroscopy monitors intermediate species during ring-opening under acidic/basic conditions. Comparing activation energies (via Arrhenius plots) with non-fluorinated analogs quantifies fluorine’s electronic effects. Computational transition-state modeling (e.g., Gaussian or ORCA) provides complementary mechanistic insights .

Q. What strategies mitigate data contradictions when studying the compound’s surface adsorption behavior in heterogeneous catalysis?

Contradictions in adsorption studies (e.g., variable binding affinities on metal oxides) may arise from surface heterogeneity or solvent effects. Use atomic-layer-deposited (ALD) catalysts to ensure uniform surface morphology. Combine quartz crystal microbalance (QCM) measurements with XPS to correlate mass changes with chemical states. Triangulate data by repeating experiments under inert atmospheres to exclude oxidative interference .

Q. How can computational models be validated against experimental data for predicting the compound’s reactivity in drug discovery contexts?

Validate density functional theory (DFT) or molecular dynamics (MD) models by:

  • Comparing calculated NMR chemical shifts with experimental data (RMSD < 1 ppm for ¹H/¹³C).
  • Benchmarking reaction barriers against kinetic data (e.g., Eyring plots).
  • Using machine learning (e.g., QSAR) to correlate computed descriptors (e.g., HOMO-LUMO gaps) with biological activity datasets. Cross-check with crystallographic databases (e.g., Cambridge Structural Database) to refine van der Waals radii parameters for fluorine .

Q. What methodologies address the instability of this compound in aqueous media during biological assays?

Encapsulation in lipid nanoparticles (LNPs) or cyclodextrin complexes enhances aqueous stability. Real-time stability monitoring via LC-MS tracks degradation products (e.g., hydrolysis of the oxa-ring). Adjust buffer pH to minimize nucleophilic attack on the cyclopropane ring. Use cryo-TEM to confirm nanocarrier integrity .

Methodological Considerations

Q. How should researchers design a robust literature review strategy for this compound?

Prioritize databases like SciFinder and Reaxys for structure-based searches (CAS Registry Number: [if available]). Use Boolean terms: ("spiro[2.5]octane" AND fluor*) NOT (industrial OR production). Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes but exclude non-peer-reviewed sources like commercial catalogs .

Q. What statistical approaches are appropriate for analyzing contradictory reactivity data across studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor. Use principal component analysis (PCA) to identify outliers linked to variables like solvent polarity or catalyst loading. Sensitivity analysis quantifies the impact of experimental parameters on observed trends .

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